

# Application Notes and Protocols for Optimal MRI Enhancement with Gadopiclenol

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## Compound of Interest

Compound Name: *Gadopiclenol*

Cat. No.: *B1258881*

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These application notes provide a comprehensive overview of **Gadopiclenol** (Elucirem™), a next-generation, high-relaxivity, macrocyclic gadolinium-based contrast agent (GBCA), and detail protocols for its use in magnetic resonance imaging (MRI) to achieve optimal contrast enhancement.

## Introduction to Gadopiclenol

**Gadopiclenol** is a macrocyclic, non-ionic gadolinium-based contrast agent with significantly higher T1 relaxivity compared to conventional GBCAs.<sup>[1][2]</sup> This property allows for effective contrast enhancement at half the standard gadolinium dose, addressing concerns about gadolinium exposure in patients.<sup>[3][4][5]</sup> Clinical trials have demonstrated that **Gadopiclenol** at a dose of 0.05 mmol/kg of body weight provides non-inferior to superior image quality compared to a 0.1 mmol/kg dose of other macrocyclic agents like Gadobutrol for various applications, including central nervous system (CNS) and body imaging.<sup>[6][7]</sup>

### Key Properties of **Gadopiclenol**:

- High Relaxivity: The enhanced relaxivity of **Gadopiclenol** is its defining feature, leading to a more pronounced T1 shortening effect at lower concentrations.
- Macroyclic Structure: The macrocyclic chelate provides high kinetic and thermodynamic stability, which is associated with a lower risk of gadolinium release compared to linear

agents.

- Reduced Gadolinium Dose: The recommended dose is 0.05 mmol/kg, which is half the dose of standard GBCAs, reducing the overall gadolinium load for the patient.[3][4][5]
- Broad Indications: Approved for use in adult and pediatric patients (2 years of age and older) for MRI of the CNS (brain, spine, and associated tissues) and the body (head and neck, thorax, abdomen, pelvis, and musculoskeletal system).[4][6][8]

## Experimental Protocols

### Subject Preparation and Dosing

Inclusion Criteria (as per pivotal clinical trials):

- Adult patients with known or highly suspected lesions with abnormal vascularity in the CNS or body.
- For pediatric use, patients aged 2 years and older.

Exclusion Criteria (as per pivotal clinical trials):

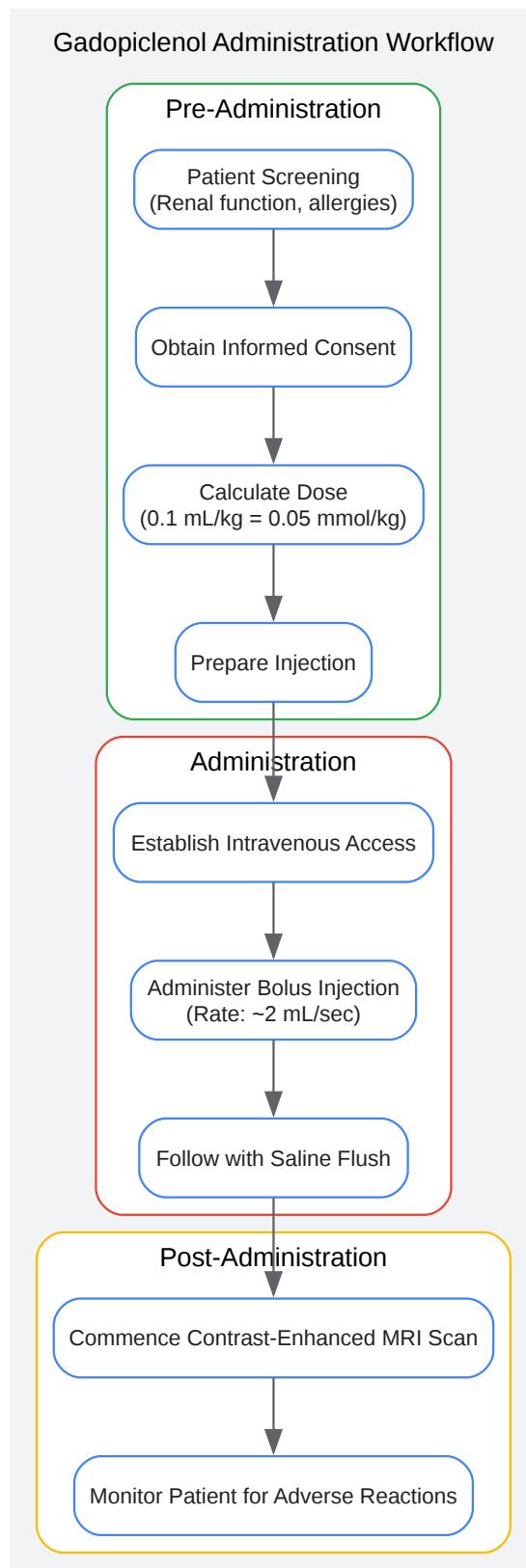
- History of hypersensitivity reaction to **Gadopiclenol** or its components.
- Severe renal impairment (eGFR < 30 mL/min/1.73 m<sup>2</sup>) should be carefully considered, and the use of GBCAs should be avoided unless the diagnostic information is essential and not available with non-contrast MRI.

Dosing:

- The recommended dose of **Gadopiclenol** is 0.1 mL/kg body weight, which is equivalent to 0.05 mmol/kg body weight.[9][10]
- Administer as an intravenous bolus injection.

## Administration Protocol

The administration of **Gadopiclenol** should be performed by trained healthcare professionals with expertise in gadolinium-enhanced MRI procedures.

Workflow for **Gadopiclenol** Administration:[Click to download full resolution via product page](#)

Caption: Workflow for the preparation and administration of **Gadopiclenol**.

Administration Steps:

- Patient Screening: Screen all patients for a history of allergic reactions to contrast media and for renal impairment. For patients at risk for chronically reduced renal function (e.g., age > 60 years, hypertension, diabetes), an estimated glomerular filtration rate (eGFR) should be obtained.
- Dosage Calculation: Calculate the patient-specific dose based on their body weight (0.1 mL/kg).
- Injection Preparation: Aseptically draw the calculated volume of **Gadopiclenol** into a syringe.
- Administration: Administer the dose as an intravenous bolus injection at a recommended rate of approximately 2 mL/second. This can be done manually or with a power injector.[10]
- Saline Flush: Following the injection, flush the intravenous line with a sterile 0.9% sodium chloride solution to ensure the complete administration of the contrast agent.
- Imaging: Contrast-enhanced MRI can begin immediately after the administration of **Gadopiclenol**.

## MRI Sequence Parameters for Optimal Enhancement

The high relaxivity of **Gadopiclenol** may allow for modifications to standard MRI protocols to optimize image quality. While specific, universally validated parameters for **Gadopiclenol** are still emerging, the following tables provide recommended starting points for common T1-weighted sequences used in the pivotal clinical trials. These parameters should be adapted based on the MRI system (1.5T or 3T), patient characteristics, and the specific diagnostic question.

## Central Nervous System (CNS) Imaging

The PICTURE clinical trial utilized 2D T1-weighted Spin-Echo (SE) or Turbo Spin-Echo (TSE) and 3D T1-weighted Gradient-Echo (GRE) sequences for brain imaging. For the spine,

unenhanced T2-weighted TSE and T1-weighted SE/TSE sequences were performed, followed by contrast-enhanced axial and sagittal T1-weighted SE/TSE sequences.

Table 1: Suggested Starting MRI Parameters for CNS Imaging with **Gadopiclenol**

Parameter	2D T1-weighted SE/TSE (Brain/Spine)	3D T1-weighted GRE (Brain)
Repetition Time (TR)	400 - 800 ms	8 - 20 ms
Echo Time (TE)	10 - 20 ms	3 - 6 ms
Flip Angle	90°	8° - 15°
Slice Thickness	3 - 5 mm	1 - 1.2 mm (isotropic)
Matrix	256 x 256 or higher	256 x 256 or higher
Field of View (FOV)	Adapted to anatomy	Adapted to anatomy

## Body Imaging

The PROMISE clinical trial evaluated **Gadopiclenol** in various body regions, including the head and neck, thorax, abdomen, pelvis, and musculoskeletal system. T1-weighted sequences, particularly 3D GRE sequences (e.g., LAVA, VIBE, THRIVE), are commonly used for dynamic contrast-enhanced imaging in the body.

Table 2: Suggested Starting MRI Parameters for Body Imaging with **Gadopiclenol**

Parameter	3D T1-weighted GRE (e.g., for Liver, Breast, Pelvis)
Repetition Time (TR)	3 - 6 ms
Echo Time (TE)	1.5 - 3 ms
Flip Angle	10° - 15°
Slice Thickness	2 - 4 mm
Matrix	Adapted for resolution and coverage
Acquisition	Pre-contrast and multiple post-contrast dynamic phases (e.g., arterial, portal venous, delayed)

#### Considerations for Protocol Optimization with High-Relaxivity Agents:

The high relaxivity of **Gadopiclenol** means that a strong T1-shortening effect is achieved at a lower concentration. This may allow for:

- Shorter TRs or lower flip angles in GRE sequences while maintaining sufficient T1 weighting, potentially reducing scan time or specific absorption rate (SAR).
- Improved vessel conspicuity in MR angiography at the reduced dose.
- Enhanced lesion-to-background contrast, which was observed in clinical trials.

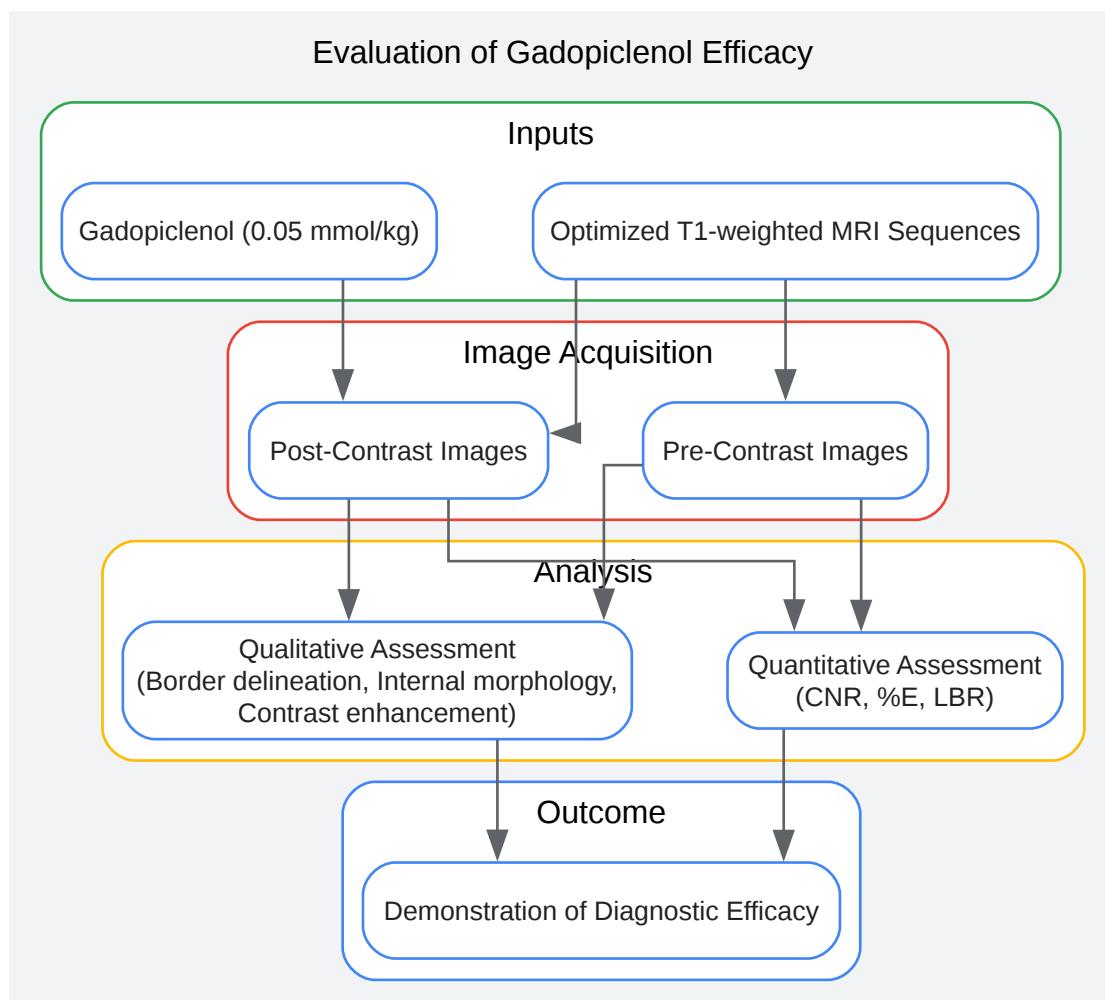
## Data Presentation and Analysis

Quantitative analysis of enhancement can provide objective measures of **Gadopiclenol**'s performance. Key metrics used in clinical studies include:

- Contrast-to-Noise Ratio (CNR): A measure of the image quality and the ability to distinguish a lesion from its background.
- Enhancement Percentage (%E): The percentage increase in signal intensity of a lesion after contrast administration compared to the pre-contrast signal.

- Lesion-to-Background Ratio (LBR): The ratio of the signal intensity of the enhanced lesion to that of the surrounding normal tissue.

Logical Relationship of Key Study Endpoints:



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Caption: Logical flow from **Gadopiclenol** administration to the determination of diagnostic efficacy.

## Safety Considerations

- Nephrogenic Systemic Fibrosis (NSF): GBCAs increase the risk of NSF in patients with impaired elimination of the drugs. The risk is highest in patients with chronic, severe kidney disease or acute kidney injury. It is crucial to screen patients for renal dysfunction before administration.

- Hypersensitivity Reactions: Serious hypersensitivity reactions can occur. Facilities should be equipped to manage such events, and patients should be monitored following injection.
- Gadolinium Retention: Trace amounts of gadolinium may be retained in the body, including the brain, for months to years after administration. The clinical significance of this is unknown. The use of a lower dose of gadolinium with **Gadopiclenol** is a key advantage in this context.

## Conclusion

**Gadopiclenol** represents a significant advancement in MRI contrast agents, offering high efficacy at a reduced gadolinium dose. The provided protocols and sequence parameter suggestions serve as a starting point for researchers and clinicians to harness the benefits of this high-relaxivity agent. Optimization of MRI protocols on a per-site and per-patient basis is encouraged to achieve the best possible diagnostic outcomes.

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